
(3S)-3-amino-3-(4-cyclopentyloxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-3-(4-cyclopentyloxyphenyl)propanoic acid is an organic compound that features an amino group, a cyclopentyloxyphenyl group, and a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(4-cyclopentyloxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopentyloxybenzaldehyde and (S)-alanine.
Formation of Intermediate: The aldehyde group of 4-cyclopentyloxybenzaldehyde is reacted with (S)-alanine under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3S)-3-amino-3-(4-cyclopentyloxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted derivatives.
科学的研究の応用
(3S)-3-amino-3-(4-cyclopentyloxyphenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It may be utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (3S)-3-amino-3-(4-cyclopentyloxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopentyloxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3S)-3-amino-3-(3-cyclopentyloxy-4-methoxyphenyl)propanoic acid: This compound has a methoxy group instead of a hydrogen atom on the phenyl ring.
3-((4-Hydroxyphenyl)amino)propanoic acid: This compound features a hydroxy group on the phenyl ring.
Uniqueness
(3S)-3-amino-3-(4-cyclopentyloxyphenyl)propanoic acid is unique due to the presence of the cyclopentyloxy group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the cyclopentyloxy group can differentiate it from other similar compounds, potentially leading to distinct properties and applications.
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
(3S)-3-amino-3-(4-cyclopentyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO3/c15-13(9-14(16)17)10-5-7-12(8-6-10)18-11-3-1-2-4-11/h5-8,11,13H,1-4,9,15H2,(H,16,17)/t13-/m0/s1 |
InChIキー |
WYWOTSWUJAQKCG-ZDUSSCGKSA-N |
異性体SMILES |
C1CCC(C1)OC2=CC=C(C=C2)[C@H](CC(=O)O)N |
正規SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate](/img/structure/B13042339.png)
![[(2R,3R,4R)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B13042345.png)
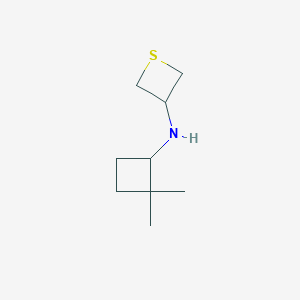
![Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hcl](/img/structure/B13042349.png)
![2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid](/img/structure/B13042364.png)
![4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13042369.png)
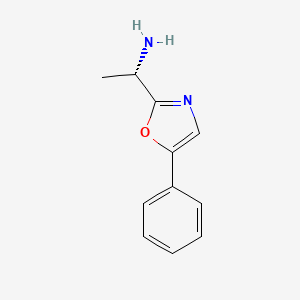

![3-(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13042379.png)
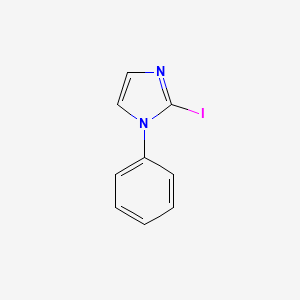
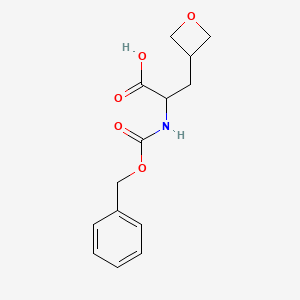
![2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13042414.png)
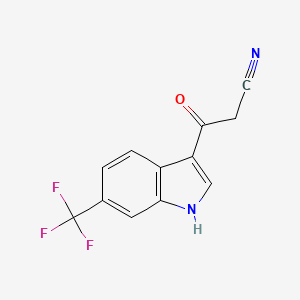
![(1S)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13042431.png)
